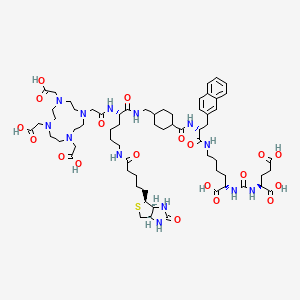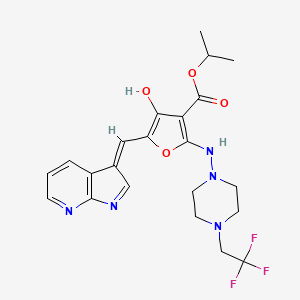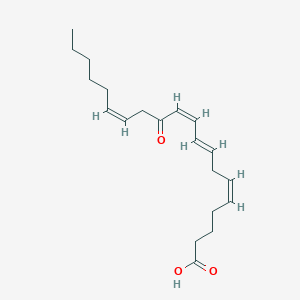
(5Z,8E,10Z,14Z)-12-oxoicosa-5,8,10,14-tetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z,8E,10Z,14Z)-12-oxoicosa-5,8,10,14-tetraenoic acid is a polyunsaturated fatty acid derivative. It is a biologically active lipid mediator involved in various physiological and pathological processes. This compound is known for its role in inflammation and immune responses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8E,10Z,14Z)-12-oxoicosa-5,8,10,14-tetraenoic acid typically involves the oxidation of arachidonic acid. The process can be carried out using various oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques like chromatography ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z,8E,10Z,14Z)-12-oxoicosa-5,8,10,14-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxygenated derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxy derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide in solvents like dichloromethane or acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in ethanol or tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products
Oxidation: Formation of epoxides and hydroxylated derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(5Z,8E,10Z,14Z)-12-oxoicosa-5,8,10,14-tetraenoic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex lipid molecules.
Biology: Studied for its role in cell signaling and regulation of inflammatory responses.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and conditions.
Industry: Utilized in the production of bioactive compounds and as a standard in analytical chemistry.
Mécanisme D'action
The compound exerts its effects by interacting with specific receptors on cell surfaces, such as the peroxisome proliferator-activated receptors. It modulates the activity of these receptors, leading to changes in gene expression and cellular responses. The pathways involved include the regulation of inflammatory mediators and the modulation of immune cell functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid: Another polyunsaturated fatty acid with similar structural features but different biological activities.
(5Z,8Z,11Z,14Z)-eicosatetraenoic acid: Known for its role in the synthesis of eicosanoids, which are important signaling molecules.
Uniqueness
(5Z,8E,10Z,14Z)-12-oxoicosa-5,8,10,14-tetraenoic acid is unique due to its specific configuration and the presence of a keto group, which imparts distinct chemical reactivity and biological functions. Its ability to modulate inflammatory responses and interact with specific receptors sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C20H30O3 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(5Z,8E,10Z,14Z)-12-oxoicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8+,13-10-,17-14- |
Clé InChI |
GURBRQGDZZKITB-GVIPNGEASA-N |
SMILES isomérique |
CCCCC/C=C\CC(=O)/C=C\C=C\C/C=C\CCCC(=O)O |
SMILES canonique |
CCCCCC=CCC(=O)C=CC=CCC=CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15145404.png)
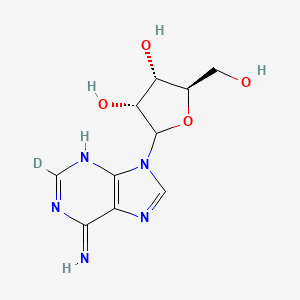

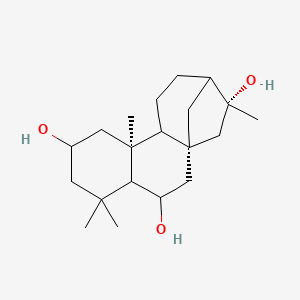
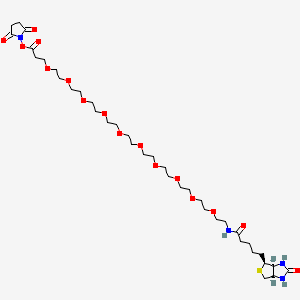
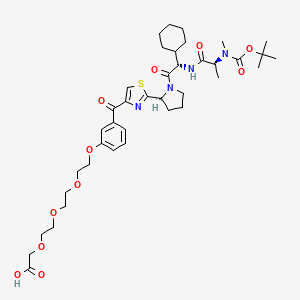
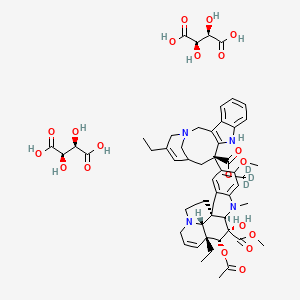
![Ethyl 2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15145441.png)

![(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one](/img/structure/B15145455.png)
![5-[3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidin-4-yl]pent-4-enoic acid](/img/structure/B15145459.png)
